Propiolamide, N-(2-fluorenyl)- (CAS 60550-90-5): A Comprehensive Technical Guide
Propiolamide, N-(2-fluorenyl)- (CAS 60550-90-5): A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of the physicochemical properties of Propiolamide, N-(2-fluorenyl)- (CAS 60550-90-5), a niche chemical compound with potential applications in organic synthesis and materials science. Given the limited publicly available experimental data for this specific molecule, this document synthesizes known computational data with established, first-principle experimental methodologies for its comprehensive characterization. We present a plausible synthetic route, detailed protocols for the determination of key physicochemical parameters, and a thorough analysis of its predicted spectroscopic signature. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for their scientific endeavors.
Introduction and Molecular Overview
Propiolamide, N-(2-fluorenyl)-, also known as N-(9H-Fluoren-2-yl)propiolamide, is an organic compound characterized by a fluorenyl moiety linked to a propiolamide group via an amide bond. The fluorene structure is a well-known polycyclic aromatic hydrocarbon that forms the backbone of various functional materials and biologically active molecules. The propiolamide group, containing a terminal alkyne, offers a reactive handle for further chemical transformations, such as click chemistry reactions, making it a potentially valuable building block in medicinal chemistry and materials science.
The structural combination of the rigid, planar fluorene core and the linear, reactive propiolamide side chain suggests unique electronic and steric properties that warrant a detailed investigation of its physicochemical characteristics.
Core Physicochemical Properties
While experimental data for Propiolamide, N-(2-fluorenyl)- is scarce, a summary of its known and computationally predicted properties provides a foundational understanding of the molecule.
| Property | Value | Source |
| CAS Number | 60550-90-5 | [1] |
| Molecular Formula | C₁₆H₁₁NO | [1] |
| Molecular Weight | 233.27 g/mol | [1] |
| Monoisotopic Mass | 233.084064 g/mol | [1] |
| Canonical SMILES | C#CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | [1] |
| InChI Key | QJWPHGSMDZSKOP-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Predicted LogP (XLogP3-AA) | 3.3 | [1] |
Synthesis and Purification
A robust and plausible laboratory-scale synthesis of Propiolamide, N-(2-fluorenyl)- involves the acylation of 2-aminofluorene with a suitable propioloyl derivative. The following protocol is based on well-established amidation reactions.
Proposed Synthetic Protocol: Acylation of 2-Aminofluorene
This protocol describes the synthesis via the reaction of 2-aminofluorene with propioloyl chloride.
Materials:
-
2-Aminofluorene
-
Propioloyl chloride (or propiolic acid with a suitable coupling agent like DCC or EDC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminofluorene (1 equivalent) in anhydrous DCM. Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of propioloyl chloride (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture. The addition should be dropwise to control the exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-aminofluorene) is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Synthetic workflow for Propiolamide, N-(2-fluorenyl)-.
Physicochemical Characterization: Experimental Protocols
The following sections detail standard, validated protocols for determining the key physicochemical properties of Propiolamide, N-(2-fluorenyl)-.
Melting Point Determination (Capillary Method)
The melting point provides a quick and effective assessment of a solid compound's purity.
Protocol:
-
Sample Preparation: Ensure the synthesized Propiolamide, N-(2-fluorenyl)- is thoroughly dried. Finely powder a small amount of the sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[2]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of approximately 10-20 °C/minute until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range. A sharp melting range (≤ 2 °C) is indicative of high purity.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[3][4]
Protocol:
-
Preparation: Add an excess amount of Propiolamide, N-(2-fluorenyl)- to a series of vials containing a known volume of purified water (or a relevant buffer solution).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Analysis: Carefully remove an aliquot of the supernatant. Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.
Caption: Workflow for solubility determination.
Octanol-Water Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP or Kow) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method described in OECD Guideline 107 is a standard approach.[6][7]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of Propiolamide, N-(2-fluorenyl)- in the pre-saturated n-octanol.
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the vessel at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Spectroscopic Characterization (Predicted)
The following sections describe the expected spectroscopic features of Propiolamide, N-(2-fluorenyl)-, based on the known spectral properties of its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of Propiolamide, N-(2-fluorenyl)- is expected to show characteristic absorption bands for the N-H, C≡C, C≡C-H, and C=O functional groups.
-
N-H Stretch: A moderate to sharp absorption band is expected around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.
-
C≡C-H Stretch: A sharp, and often strong, band should appear around 3300 cm⁻¹ for the terminal alkyne C-H stretch.[8] This may overlap with the N-H stretch.
-
C≡C Stretch: A weak but sharp absorption is anticipated in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch.[9]
-
C=O Stretch (Amide I band): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the carbonyl stretch of the secondary amide.[10]
-
Aromatic C-H and C=C Stretches: Multiple bands will be present for the aromatic C-H stretches above 3000 cm⁻¹ and for the aromatic C=C ring stretches between 1450-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Alkyne Proton (-C≡C-H): A singlet is expected around δ 2.5-3.0 ppm.
-
Amide Proton (-NH-): A broad singlet is anticipated in the region of δ 8.0-9.5 ppm, the chemical shift of which will be solvent-dependent.
-
Fluorenyl Protons: The aromatic protons of the fluorene ring system will appear as a complex series of multiplets between δ 7.2 and 8.0 ppm. The methylene protons (-CH₂-) of the fluorene will likely show a singlet around δ 3.9 ppm.
¹³C NMR:
-
Alkyne Carbons (-C≡C-): Two signals are expected in the range of δ 70-90 ppm.
-
Carbonyl Carbon (-C=O): A signal is anticipated around δ 160-170 ppm.
-
Fluorenyl Carbons: The aromatic carbons will produce a series of signals between δ 110 and 150 ppm. The methylene carbon will appear around δ 37 ppm.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 233 is expected to be observed. The primary fragmentation pathway is likely to be the cleavage of the amide bond (N-CO cleavage).[11][12]
-
Acylium Ion: A significant fragment ion at m/z 53, corresponding to the propioloyl cation [C₃H₁O]⁺, is expected.
-
Fluorenyl Amine Cation Radical: The other major fragment would be the N-(2-fluorenyl) radical cation at m/z 180.
-
Further fragmentation of the fluorenyl moiety would also be observed.
Conclusion
Propiolamide, N-(2-fluorenyl)- is a compound with significant potential stemming from its unique molecular architecture. While a comprehensive experimental dataset is not yet available in the public domain, this technical guide provides a solid foundation for its synthesis and characterization. The detailed protocols for determining its fundamental physicochemical properties, coupled with a predictive analysis of its spectroscopic signature, offer a clear roadmap for researchers. The methodologies outlined herein are based on established, reliable techniques, ensuring that the data generated will be robust and suitable for a wide range of scientific applications, from fundamental chemical research to the early stages of drug and materials development.
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